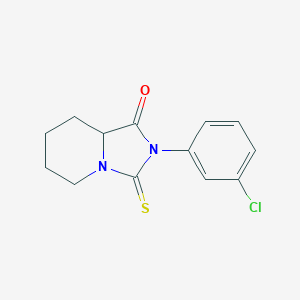
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-1205 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to the suppression of tumor suppressor genes. By inhibiting the activity of EZH2, CPI-1205 leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation.
Biochemical And Physiological Effects
CPI-1205 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. CPI-1205 has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer therapy. However, CPI-1205 has also been shown to have some limitations in lab experiments, which we will discuss in the next section.
Advantages And Limitations For Lab Experiments
CPI-1205 has some advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. However, CPI-1205 has also been shown to have some limitations in lab experiments. It has been shown to have poor solubility in water, which can make it difficult to use in certain experiments. CPI-1205 has also been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CPI-1205. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to study its potential use in other types of cancer, such as breast cancer and lung cancer. Further research is also needed to optimize the synthesis method of CPI-1205 and improve its solubility in water. Finally, it would be interesting to study the potential use of CPI-1205 in other fields of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one or CPI-1205 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. However, CPI-1205 has some limitations in lab experiments, which need to be addressed in future research.
Synthesis Methods
The synthesis of CPI-1205 involves the reaction of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of sodium hydride and DMF (Dimethylformamide). This reaction results in the formation of 2-(3-chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one. The purity and yield of the synthesized compound can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
CPI-1205 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. CPI-1205 has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. CPI-1205 has also been studied for its potential use in the treatment of prostate cancer, lymphoma, and other types of cancer.
properties
CAS RN |
71252-68-1 |
|---|---|
Product Name |
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one |
Molecular Formula |
C13H13ClN2OS |
Molecular Weight |
280.77 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13ClN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
NMAAEAQWKBFNBR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



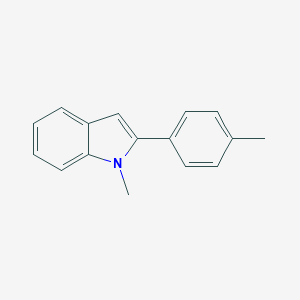
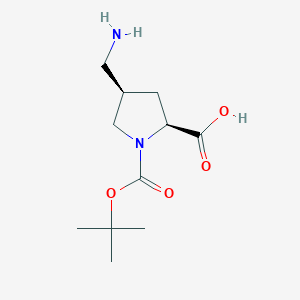
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
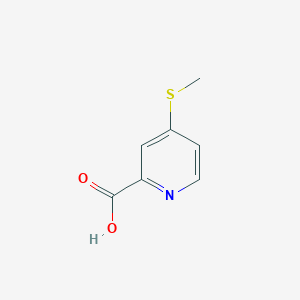
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

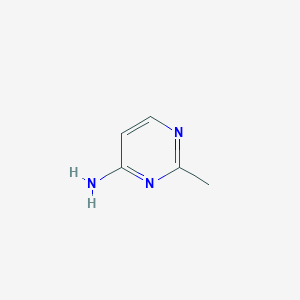
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
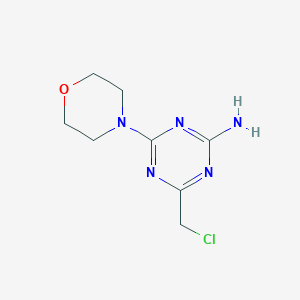
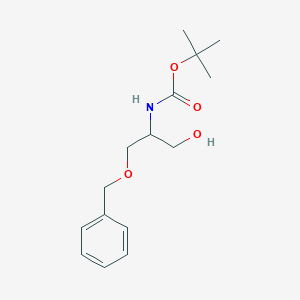
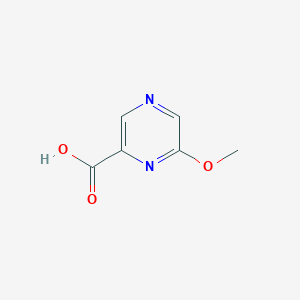
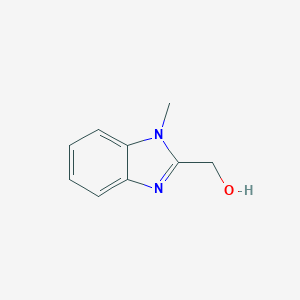
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)